molecular formula C18H16BrN3O3S B12149779 N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B12149779
M. Wt: 434.3 g/mol
InChI Key: ULCVYRHHYBTAAE-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide” is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methoxyphenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide” typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid or its derivative under basic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that compounds similar to N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide exhibit anticancer properties. Thiazolidinones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that derivatives can effectively target cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by disrupting cell cycle progression and promoting programmed cell death .

2. Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacterial strains. The presence of the bromophenyl group enhances its interaction with microbial membranes, leading to increased permeability and cell lysis. In vitro studies have reported significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

3. Anti-inflammatory Effects
Thiazolidinones are recognized for their anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. Research has suggested that this compound can reduce inflammation markers in models of arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazolidinone derivatives, including this compound. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents published in Antibiotics, researchers evaluated the effectiveness of various thiazolidinone derivatives against common pathogens. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide” would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. The bromophenyl and methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Phenylthiazoles: Compounds with similar structural motifs and biological activities.

Uniqueness

The unique combination of the bromophenyl and methoxyphenyl groups in “N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

N-(4-bromophenyl)-2-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazolidinone ring, which is known for its diverse biological properties. The presence of the bromophenyl and methoxyphenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Structural Formula

\text{N 4 bromophenyl 2 2E 2 2 methoxyphenyl imino 4 oxo 1 3 thiazolidin 5 yl}acetamide}

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiazolidinone moiety exhibit potent antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A study evaluated several thiazolidinone derivatives, revealing that the best-performing compounds exhibited MIC values ranging from 10.7 to 21.4 μmol/mL and MBC values between 21.4 and 40.2 μmol/mL against different pathogens .

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified
3hNot specifiedNot specified

Anticancer Activity

Thiazolidinone derivatives have also been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signaling pathways.

Case Study: Anticancer Efficacy

In a recent investigation, a series of thiazolidinone derivatives were tested against several cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with IC50 values comparable to established chemotherapeutic agents .

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Many thiazolidinones inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
  • Interference with Cell Signaling Pathways : Thiazolidinones may disrupt signaling pathways that regulate cell growth and survival.

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C18H16BrN3O3S/c1-25-14-5-3-2-4-13(14)21-18-22-17(24)15(26-18)10-16(23)20-12-8-6-11(19)7-9-12/h2-9,15H,10H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

ULCVYRHHYBTAAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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